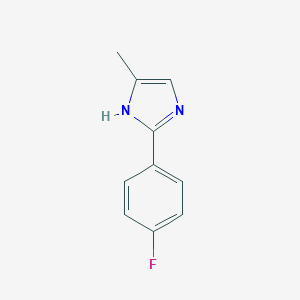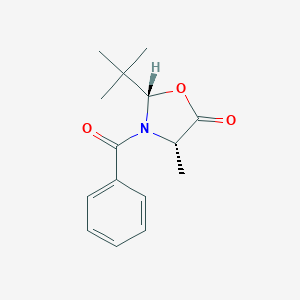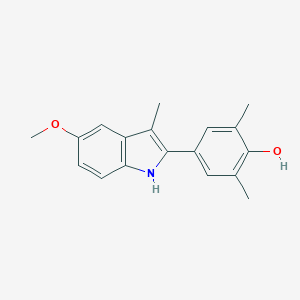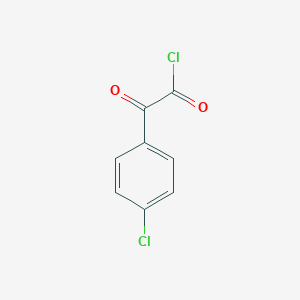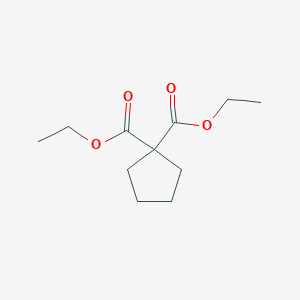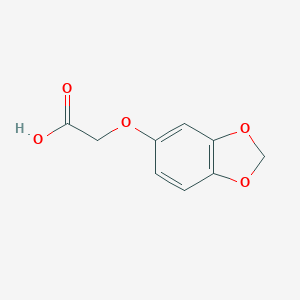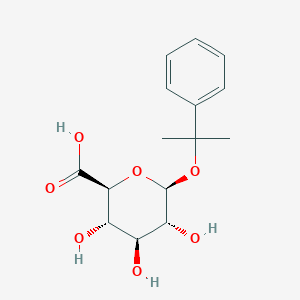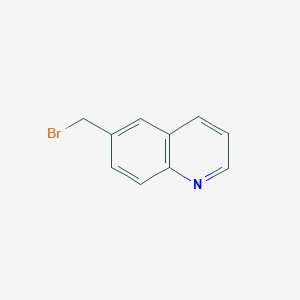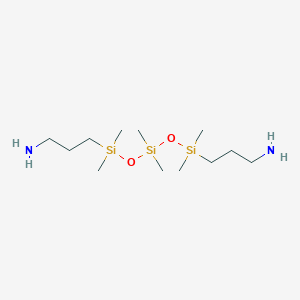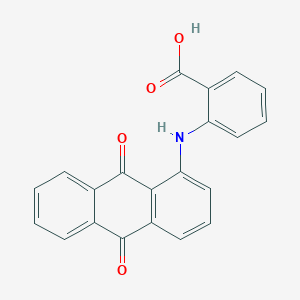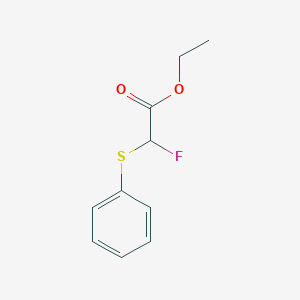
Sodium 3-dodecylbenzenesulfonate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Sodium 3-dodecylbenzenesulfonate (SDBS) is a surfactant commonly used in scientific research applications due to its unique properties. SDBS is a water-soluble anionic surfactant that is commonly used as a detergent, emulsifier, and dispersant in various fields of research. It is also used in the production of various products, including detergents, cleaning agents, and personal care products.
Mécanisme D'action
The mechanism of action of Sodium 3-dodecylbenzenesulfonate is based on its ability to lower the surface tension of water and increase the solubility of hydrophobic compounds. Sodium 3-dodecylbenzenesulfonate molecules form micelles in water, with the hydrophobic tails of the molecules facing inward and the hydrophilic heads facing outward. This allows Sodium 3-dodecylbenzenesulfonate to solubilize hydrophobic compounds, such as proteins and lipids, in aqueous solutions.
Applications De Recherche Scientifique
Sodium 3-dodecylbenzenesulfonate is widely used in scientific research applications due to its unique properties. It is commonly used in the fields of biotechnology, pharmaceuticals, and environmental science. Sodium 3-dodecylbenzenesulfonate is used as a surfactant in various applications, including protein purification, DNA extraction, and cell lysis. It is also used in the production of nanoparticles and the stabilization of colloidal suspensions.
Effets Biochimiques Et Physiologiques
Sodium 3-dodecylbenzenesulfonate has been shown to have a wide range of biochemical and physiological effects. It has been shown to disrupt the structure and function of cell membranes, leading to cell lysis and death. It has also been shown to inhibit the activity of enzymes and proteins, leading to a wide range of physiological effects.
Avantages Et Limitations Des Expériences En Laboratoire
Sodium 3-dodecylbenzenesulfonate has several advantages for use in lab experiments. It is a highly effective surfactant that can solubilize hydrophobic compounds in aqueous solutions. It is also relatively inexpensive and easy to use. However, there are some limitations to the use of Sodium 3-dodecylbenzenesulfonate in lab experiments. It can be toxic to cells at high concentrations, and it can interfere with the activity of some enzymes and proteins.
Orientations Futures
There are several future directions for research on Sodium 3-dodecylbenzenesulfonate. One area of research is the development of new synthesis methods that are more environmentally friendly and sustainable. Another area of research is the development of new applications for Sodium 3-dodecylbenzenesulfonate, particularly in the fields of biotechnology and nanotechnology. Finally, there is a need for further research on the biochemical and physiological effects of Sodium 3-dodecylbenzenesulfonate, particularly in relation to its potential toxicity and long-term effects on human health.
Méthodes De Synthèse
Sodium 3-dodecylbenzenesulfonate is synthesized by the reaction of dodecylbenzene with sulfur trioxide gas, followed by neutralization with sodium hydroxide. The resulting product is a white crystalline powder that is highly soluble in water.
Propriétés
Numéro CAS |
19589-59-4 |
|---|---|
Nom du produit |
Sodium 3-dodecylbenzenesulfonate |
Formule moléculaire |
C18H29NaO3S |
Poids moléculaire |
348.5 g/mol |
Nom IUPAC |
sodium;3-dodecylbenzenesulfonate |
InChI |
InChI=1S/C18H30O3S.Na/c1-2-3-4-5-6-7-8-9-10-11-13-17-14-12-15-18(16-17)22(19,20)21;/h12,14-16H,2-11,13H2,1H3,(H,19,20,21);/q;+1/p-1 |
Clé InChI |
VQOIVBPFDDLTSX-UHFFFAOYSA-M |
SMILES isomérique |
CCCCCCCCCCCCC1=CC(=CC=C1)S(=O)(=O)[O-].[Na+] |
SMILES |
CCCCCCCCCCCCC1=CC(=CC=C1)S(=O)(=O)[O-].[Na+] |
SMILES canonique |
CCCCCCCCCCCCC1=CC(=CC=C1)S(=O)(=O)[O-].[Na+] |
Autres numéros CAS |
19589-59-4 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![(6R)-6-[(1S,3aS,4E,7aR)-4-[(2Z)-2-[(5R)-5-azido-2-methylidenecyclohexylidene]ethylidene]-7a-methyl-2,3,3a,5,6,7-hexahydro-1H-inden-1-yl]-2-methylheptan-2-ol](/img/structure/B12621.png)
